molecular formula C17H16N4O B4237633 N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B4237633
M. Wt: 292.33 g/mol
InChI Key: AKNSZPAZYXIDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as DMPTC, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. DMPTC is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have also been studied.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the growth of microorganisms and cancer cells. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has also been found to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to exhibit insecticidal activity by inhibiting the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses in insects.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide also has some limitations, including its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide. One direction is the further investigation of its potential application in the development of new drugs, pesticides, and fluorescent dyes. Another direction is the further investigation of its mechanism of action and its biochemical and physiological effects. Additionally, the synthesis of new derivatives of N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide may lead to the discovery of compounds with even greater potential for various applications.

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been studied for its potential application in various fields, including the development of new drugs, pesticides, and fluorescent dyes. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to exhibit antifungal, antibacterial, and antitumor activities, making it a potential candidate for the development of new drugs. N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has also been found to exhibit insecticidal activity, making it a potential candidate for the development of new pesticides. Additionally, N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been found to exhibit fluorescent properties, making it a potential candidate for the development of new fluorescent dyes.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-8-9-13(2)15(10-12)19-17(22)16-18-11-21(20-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNSZPAZYXIDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.